REACTION_CXSMILES
|
C(C1C=C([C:15]2[C:16]([O:21][CH3:22])=[N:17][CH:18]=[CH:19][CH:20]=2)C=CC=1OC(F)F)(C)(C)C.[CH3:23][CH2:24]OC(C)=O>CCO.[Pd]>[CH2:23]([C:18]1[CH:19]=[CH:20][CH:15]=[C:16]([O:21][CH3:22])[N:17]=1)[CH3:24]
|
Type
|
CUSTOM
|
Details
|
was stirred under 1 atmosphere of H2 for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with a EtOAc/hexane gradient (0 to 5% EtOAc)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |